N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE
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Overview
Description
N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE is a complex organic compound with a unique structure that includes a benzodioxine ring, a nitrobenzylidene group, and a hydrazino linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by the reaction with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-({N'-[(E)-(3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-2,3-DIHYDRO-1,4-BENZODIOXINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The hydrazino group can be oxidized to form corresponding azides.
Substitution: The benzodioxine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of nitrobenzylamine
Properties
Molecular Formula |
C18H16N4O6 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C18H16N4O6/c23-17(21-20-10-12-2-1-3-14(8-12)22(25)26)11-19-18(24)13-4-5-15-16(9-13)28-7-6-27-15/h1-5,8-10H,6-7,11H2,(H,19,24)(H,21,23)/b20-10+ |
InChI Key |
FCRKIWZLLLKPMQ-KEBDBYFISA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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